4-(Chloromethyl)-2-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-5-8-3-2-6(4-7)9-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKYCHMKMAVSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50532528 | |
| Record name | 4-(Chloromethyl)-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50532528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89967-01-1 | |
| Record name | 4-(Chloromethyl)-2-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89967-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50532528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations of 4 Chloromethyl 2 Methylpyrimidine and Its Analogues
Pyrimidine (B1678525) Ring Reactivity and Transformations
The pyrimidine ring, while aromatic, is electron-deficient due to the presence of two nitrogen atoms. This influences its reactivity, making it susceptible to nucleophilic attack and enabling various ring transformation reactions.
The pyrimidine ring can undergo both oxidation and reduction reactions, often at the C5-C6 double bond. researchgate.net
Reduction: Due to their lower aromaticity compared to pyridine (B92270), pyrimidines are more easily reduced. Catalytic hydrogenation, for instance over a platinum catalyst, can reduce the C5-C6 double bond to yield dihydropyrimidines. researchgate.net Chemical reduction with reagents like sodium borohydride (B1222165) can also be used to produce tetrahydropyrimidine (B8763341) derivatives. In biological systems, enzymes such as dihydropyrimidine (B8664642) dehydrogenases catalyze the reduction of pyrimidines like uracil (B121893) and thymine. researchgate.net
Oxidation: The oxidation of the pyrimidine ring can be achieved with various oxidizing agents. Osmium tetroxide, in the presence of ammonia, readily oxidizes pyrimidine nucleosides like uridine (B1682114) to form 5,6-dihydro-4,5,6-trihydroxy-pyrimidone derivatives. sigmaaldrich.com Alkyl-substituted pyrimidines can be oxidized at the alkyl group to form carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). The enzymatic oxidation of dihydroorotate (B8406146) to orotate (B1227488) by dihydroorotate dehydrogenase is a key redox step in the biosynthesis of pyrimidines. researchgate.net
Table 2: Summary of Oxidation and Reduction Reactions of the Pyrimidine Ring
| Reaction Type | Reagent/Enzyme | Substrate Type | Product Type | Reference |
| Reduction | Catalytic Hydrogenation (Pt) | Pyrimidine | Dihydropyrimidine | researchgate.net |
| Reduction | Sodium Borohydride | Pyrimidine | Tetrahydropyrimidine | |
| Reduction | Dihydropyrimidine dehydrogenase | Uracil, Thymine | Dihydrouracil, Dihydrothymine | researchgate.net |
| Oxidation | Osmium Tetroxide / NH₃ | Uridine | 5,6-Dihydro-4,5,6-trihydroxy-2-pyrimidone derivative | sigmaaldrich.com |
| Oxidation | Dihydroorotate dehydrogenase | Dihydroorotate | Orotate | researchgate.net |
4-(Chloromethyl)-2-methylpyrimidine and related derivatives are valuable precursors for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These reactions construct new rings onto the pyrimidine scaffold, leading to complex polycyclic structures with significant biological and pharmacological relevance.
A prominent example is the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) and thiazolo[5,4-d]pyrimidine (B3050601) derivatives. These fused systems can be constructed through various synthetic strategies. For instance, solid-phase synthesis has been employed to create libraries of thiazolo[4,5-d]pyrimidine derivatives. Similarly, new 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine compounds have been synthesized and evaluated for their biological activities.
Another related and important class of fused heterocycles are the thiazolo[3,2-a]pyrimidines. These are often synthesized via a Hantzsch-type condensation of a pyrimidine-2-thione with an α-halo ketone. The initial pyrimidine-2-thiones can themselves be prepared through multicomponent reactions like the Biginelli reaction. These cyclocondensation reactions create bicyclic and tricyclic systems that are of great interest to medicinal chemists. Annulation reactions using bifunctional reagents, such as vinyl onium salts, represent a modern strategy for the one-step synthesis of related six-membered heterocycles like morpholines and piperazines from β-amino alcohols/thiols/amines.
Elucidation of Reaction Mechanisms
This section delves into the mechanistic details of several key reactions involving this compound and its analogues. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes in the synthesis of more complex molecules.
Mechanistic Studies of Chlorination Reactions Utilizing Phosphorus Oxychloride (POCl3)
The conversion of hydroxypyrimidines to their chloro-derivatives using phosphorus oxychloride (POCl3) is a foundational reaction in heterocyclic chemistry. nih.gov While seemingly straightforward, the mechanism is influenced by the substrate, reaction conditions, and the presence of additives.
The reaction generally involves heating a hydroxyl-containing substrate in excess POCl3, often with an organic base. nih.gov A proposed mechanism begins with the nucleophilic attack of the hydroxyl group on the phosphorus atom of POCl3. nih.gov In the case of dihydroxy derivatives, this can lead to the formation of a cyclic chlorophosphate ester intermediate with the loss of hydrogen chloride. nih.gov
Subsequent steps can involve deoxygenation and chlorination. For instance, in certain indenopyrrole systems, the enol tautomer of the phosphate (B84403) ester intermediate can facilitate the chlorination of an adjacent methyl group, followed by ring opening of the phosphate ester and deoxygenation to create a new π-bond. nih.gov The final product is achieved after hydrolysis of the remaining phosphorus-containing moiety. nih.gov
The π-electron distribution of the pyrimidine ring, which is influenced by its substituents, plays a critical role in controlling the course of the chlorination and the formation of by-products. deepdyve.com For example, studies on 6-methyluracils and their 6-trifluoromethyl analogues with POCl3 in the presence of N,N-dimethylaniline showed different product distributions. The more electron-withdrawing trifluoromethyl group led to a higher proportion of N-methylanilino by-products, especially over longer reaction times. deepdyve.com The presence of a chlorine atom at the 5-position can introduce steric hindrance, enhancing the regiospecificity of by-product formation. deepdyve.com
Modern protocols have been developed to improve efficiency and reduce waste. A solvent-free method using equimolar amounts of POCl3 and pyridine as a base allows for the efficient chlorination of various hydroxylated nitrogen-containing heterocycles, including hydroxypyrimidines, in a sealed reactor at high temperatures. nih.govdntb.gov.ua This approach is suitable for large-scale preparations and often provides yields comparable to or better than conventional methods that use excess POCl3 as both reagent and solvent. nih.gov
Table 1: Comparison of Reaction Conditions for POCl3 Chlorination
| Feature | Conventional Method | Solvent-Free Method |
|---|---|---|
| POCl3 Stoichiometry | Excess (used as solvent) | Equimolar |
| Solvent | Typically POCl3 or other high-boiling solvent | None |
| Base | Often an organic base like N,N-dimethylaniline or pyridine | Pyridine (1 equivalent) |
| Temperature | Reflux | 140–160 °C (sealed reactor) |
| Reaction Time | Varies (can be >24 hours) | ~2 hours |
| Applicability | Widely used for various heterocycles | Broadly applicable, suitable for large scale |
Investigation of Alkylation and Cross-Coupling Mechanisms (e.g., palladium-catalyzed cross-coupling)
The chloromethyl group of this compound serves as an excellent handle for introducing various substituents via alkylation and, notably, palladium-catalyzed cross-coupling reactions. The general mechanism for these cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, follows a well-established catalytic cycle involving a palladium catalyst. nih.govresearchgate.net
The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction can be broken down into three fundamental steps:
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The aryl or alkyl halide (in this case, the chloromethylpyrimidine) reacts with the Pd(0) species, which inserts itself into the carbon-chlorine bond. This process oxidizes the palladium from its 0 oxidation state to +2, forming an organopalladium(II) complex. researchgate.net
Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) complex, displacing the halide. This forms a new diorganopalladium(II) complex.
Reductive Elimination: The final step involves the elimination of the two organic groups from the palladium(II) complex, which are now coupled together, forming the desired new carbon-carbon bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.netmit.edu
Kinetic studies and the analysis of reaction intermediates have provided deeper insights. For C-N cross-coupling reactions, the resting state of the catalyst is often the palladium-amido complex. mit.edu The nature of the phosphine (B1218219) ligands used is critical, as their steric and electronic properties can significantly influence the rates of the individual steps in the cycle, particularly reductive elimination. nih.govmit.edu For instance, electron-donating ligands can be key to the stability of intermediate complexes. mit.edu In some systems, cooperative dual-catalysis, such as using both gold and palladium, has been shown to be essential for the reaction to proceed, with gold activating the substrate prior to oxidative addition by palladium. nih.gov
Table 2: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling
| Step | Description | Palladium Oxidation State Change |
|---|---|---|
| Oxidative Addition | The palladium catalyst inserts into the carbon-halogen bond of the substrate. | 0 → +2 |
| Transmetalation | An organic group is transferred from a main-group organometallic reagent to the palladium complex. | No Change (+2) |
| Reductive Elimination | The two organic fragments are coupled, leaving the palladium center and regenerating the active catalyst. | +2 → 0 |
Mechanistic Pathways of Inverse Electron Demand Diels-Alder (IEDDA) Reactions in Pyrimidine Synthesis
The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful tool in heterocyclic synthesis. Unlike the classical Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile, the IEDDA reaction features the opposite: an electron-poor diene reacting with an electron-rich dienophile. wikipedia.orgnih.gov This reversal of electronic demand makes it particularly suitable for the synthesis of nitrogen-containing heterocycles, as azadiene systems (dienes containing one or more nitrogen atoms), such as pyrimidines, are inherently electron-deficient. wikipedia.orgnih.gov
The mechanism is a [4+2] cycloaddition. wikipedia.org From a molecular orbital perspective, the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. In an IEDDA reaction, the energy gap between the HOMO of the electron-rich dienophile and the LUMO of the electron-poor diene is smaller and therefore more favorable for interaction than the alternative HOMOdiene-LUMOdienophile pairing. wikipedia.org
Pyrimidines, or more reactive precursors like 1,2,4-triazines or 1,2,4,5-tetrazines, can act as the electron-poor diene component. nih.govacsgcipr.org The reaction proceeds as follows:
Cycloaddition: The electron-rich dienophile (e.g., an enamine, vinyl ether, or ynamine) adds across the 4π electron system of the azadiene to form a bicyclic intermediate. acsgcipr.orgsigmaaldrich.com
Retro-Diels-Alder/Elimination: This initial adduct is often unstable and undergoes a subsequent retro-Diels-Alder reaction to extrude a small, stable molecule like nitrogen (N2) or an alkyl cyanide (RCN). acsgcipr.org
Aromatization: The resulting dihydropyridine (B1217469) or dihydropyrimidine intermediate then aromatizes, often spontaneously or with mild oxidation, to yield the final substituted pyridine or pyrimidine ring system. acsgcipr.org
This strategy allows for the construction of highly substituted and functionalized pyrimidine and pyridine cores, which are central to many natural products and pharmaceuticals. nih.govsigmaaldrich.com
Role of the Chloromethyl Group in Covalent Bond Formation with Nucleophilic Sites
The chloromethyl group (-CH2Cl) is a key functional moiety that renders this compound reactive towards a wide array of nucleophiles. acs.org Its reactivity stems from the electronic properties of both the chlorine atom and the methylene (B1212753) group to which it is attached. Chlorine is an electronegative atom that polarizes the carbon-chlorine bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. nih.gov
A nucleophile is a chemical species that donates an electron pair to form a new covalent bond. longdom.org Common nucleophiles include species with lone pairs on oxygen, nitrogen, and sulfur atoms, such as water, alcohols, amines, and thiols. longdom.org The reaction of the chloromethyl group with a nucleophile is a classic nucleophilic substitution reaction (SN2 type).
The mechanism proceeds as follows:
Nucleophilic Attack: The electron-rich nucleophile attacks the electrophilic carbon atom of the chloromethyl group.
Transition State: A transient, high-energy transition state is formed where the nucleophile is partially bonded to the carbon, and the carbon-chlorine bond is partially broken.
Chloride Departure: The carbon-chlorine bond breaks completely, and the chlorine atom departs as a stable chloride anion (Cl-), which is a good leaving group. Simultaneously, the new carbon-nucleophile bond is fully formed. nih.gov
The presence of the pyrimidine ring, an electron-withdrawing heterocycle, further enhances the electrophilicity of the chloromethyl carbon, making it more reactive towards nucleophilic attack. This facile displacement of the chloride ion allows for the covalent attachment of various functional groups to the pyrimidine core, a critical step in the synthesis of diverse derivatives for chemical and biological screening. In some contexts, particularly with soft nucleophiles like thiols, the chlorine atom itself can behave as an electrophilic center (a phenomenon related to σ-holes), leading to its abstraction by the nucleophile. rsc.org
Applications in Advanced Organic Synthesis and Material Science
4-(Chloromethyl)-2-methylpyrimidine as a Key Synthetic Intermediate
The strategic placement of the chloromethyl group at the 4-position of the 2-methylpyrimidine (B1581581) ring renders the methylene (B1212753) carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation of its extensive use as a synthetic intermediate.
The pyrimidine (B1678525) nucleus is a fundamental component of many important biological molecules and synthetic compounds. nih.gov Consequently, there is significant interest in developing functionalized pyrimidine building blocks that can be used to create more complex structures. nih.gov Compounds like this compound are valuable intermediates for the synthesis of a diverse array of substituted pyrimidines through nucleophilic substitution reactions. nih.gov The reactive chloromethyl group can be displaced by various nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups and build more elaborate molecular frameworks.
Research has shown that related chloromethyl- and trichloromethyl-pyrimidines serve as versatile precursors for a wide variety of other substituted pyrimidines. nih.gov The reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates, for example, can result in either direct nucleophilic substitution at the chloromethyl group or a more complex ring expansion, leading to the formation of diazepine (B8756704) derivatives. researchgate.net This highlights the potential of the chloromethyl pyrimidine scaffold to generate not only simple substitution products but also to participate in cascade reactions that build intricate heterocyclic systems. These methods provide a practical route to a diverse set of pyrimidines and condensed heterocyclic systems, such as pyrimido[4,5-b]indoles. acs.orgaablocks.com
Table 1: Examples of Heterocyclic Systems Derived from Pyrimidine Intermediates
| Starting Material Type | Reagents/Conditions | Resulting Heterocycle |
|---|---|---|
| 2-(Trichloromethyl)-1,3-diazabutadienes | Acyl chlorides, then POCl3 | 4-Chloro-2-(trichloromethyl)pyrimidines nih.govacs.org |
| 4-(Chloromethyl)tetrahydropyrimidine | Thiophenolates (PhSNa/PhSK) | Substituted pyrimidines or Tetrahydro-1H-1,3-diazepin-2-ones researchgate.net |
| 2-Aminobenzimidazole | 2-Nitrobenzaldehyde, Ethyl acetoacetate (B1235776) | Benzo acs.orgacs.orgimidazo[1,2-a]pyrimidine derivatives chemscene.com |
This table provides examples of synthetic routes to various pyrimidine-based heterocyclic systems, illustrating the versatility of pyrimidine building blocks in organic synthesis.
Combinatorial chemistry is a powerful strategy in drug discovery that involves the systematic and repetitive covalent linkage of various "building blocks" to generate a large collection of structurally diverse compounds, known as a chemical library. acs.org These libraries are then screened for biological activity to identify new drug leads. acs.org
The properties of this compound make it an ideal building block for combinatorial synthesis. Its well-defined core structure and highly reactive chloromethyl group allow for the straightforward and efficient introduction of a wide variety of substituents. By reacting this compound with a diverse set of nucleophiles (e.g., a library of amines, thiols, or phenols), chemists can rapidly generate a large library of new pyrimidine derivatives. Each compound in the library retains the core 2-methylpyrimidine scaffold but possesses a unique side chain, allowing for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds. This approach is instrumental in the discovery of novel antibacterial agents and other therapeutic molecules. acs.org
Utility in Ligand Synthesis and Catalyst Development
The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons that can coordinate to metal ions, making pyrimidine derivatives attractive candidates for the construction of ligands for metal catalysts. The ability to functionalize the pyrimidine ring, often using intermediates like this compound, allows for the fine-tuning of the electronic and steric properties of the resulting ligands.
A variety of pyrimidine-based ligands have been designed and synthesized for coordination with a range of transition metals. For instance, new Schiff base ligands have been prepared from N-aminopyrimidine-2-thione, which can then be complexed with metals such as Cu(II), Ni(II), Co(II), Pd(II), and Pt(II). researchgate.net The resulting metal complexes have confirmed chemical structures and demonstrate the coordinating ability of the pyrimidine-based framework. researchgate.net
Another important class of ligands is pyrimidine-functionalized N-heterocyclic carbenes (NHCs). These have been synthesized and complexed with palladium(II), forming complexes that have been fully characterized by NMR spectroscopy, elemental analysis, and X-ray crystallography. acs.org The synthesis of linear oligoheterocycles containing alternating pyridine (B92270) and pyrimidine units has also been achieved, creating terpyridine-like sites designed to co-align upon metal complexation, leading to organized and rigidly spaced metal ions. researchgate.net The versatility of pyrimidine synthesis allows for functionalization at several positions on the ligand framework, enabling precise control over the coordination environment of the metal center. researchgate.net
Table 2: Examples of Pyrimidine-Based Ligands and Their Metal Complexes
| Ligand Type | Metal Ion(s) | Resulting Complex Type |
|---|---|---|
| Pyrimidine Schiff Base | Cu(II), Ni(II), Co(II), Pd(II), Pt(II) | Schiff Base Metal Complexes researchgate.net |
| Pyrimidine-functionalized N-Heterocyclic Carbene (NHC) | Palladium(II) | [Pd(L)Cl2] or [Pd(L)2Cl]+ type complexes acs.org |
| Oligo-tridentate Pyridine-Pyrimidine | Not specified | Terpyridine-like coordination complexes researchgate.net |
This table showcases the diversity of ligands that can be constructed from pyrimidine units and the variety of metals they can coordinate, underscoring their importance in inorganic and organometallic chemistry.
Metal complexes featuring pyrimidine-based ligands have shown significant promise in catalysis. For example, palladium(II) complexes with pyrimidine-functionalized NHC ligands exhibit good catalytic activity in the Mizoroki-Heck reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis. acs.org
A particularly compelling area of research is the catalytic reduction of carbon dioxide (CO₂), a critical goal for addressing climate change and producing valuable chemical feedstocks. Many of the most effective catalysts for this transformation are based on metal complexes with nitrogen-containing heterocyclic ligands, such as bipyridine. acs.orgresearchgate.net Manganese and Rhenium complexes with bipyridine ligands are well-studied for the electrocatalytic reduction of CO₂ to carbon monoxide (CO). acs.orgresearchgate.net The design principles from these systems are directly applicable to pyrimidine-based ligands. The electronic properties of the ligand play a crucial role in the catalytic cycle, and the ability to modify the pyrimidine scaffold allows for the optimization of catalyst performance. Recent work on bio-inspired binuclear nickel complexes for CO₂ reduction highlights the importance of metal-ligand cooperation, where the ligand is not just a passive scaffold but an active participant in the catalytic process by acting as an electron reservoir. acs.org The development of ruthenium PNP pincer catalysts with pyridine-based ligands further demonstrates that metal-ligand cooperation is a key factor in the hydrogenation of CO₂. tue.nl Although specific examples focusing on this compound-derived ligands in CO₂ fixation are still emerging, the established success of related N-heterocyclic ligands strongly suggests a promising future for pyrimidine-based catalysts in this vital area of research.
Research in Medicinal Chemistry and Pharmaceutical Applications
Design and Synthesis of Biologically Active Pyrimidine (B1678525) Analogues Derived from Chloromethyl Precursors
The strategic use of 4-(chloromethyl)-2-methylpyrimidine and similar chloromethyl precursors is a key strategy in medicinal chemistry for creating new pyrimidine derivatives. The chlorine atom at the methyl group provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups and the construction of more complex molecular architectures. This approach has been instrumental in the development of compounds with potential therapeutic applications.
For instance, the synthesis of various 4-chloro-2-(trichloromethyl)pyrimidines has been achieved through an acylation/cyclization-chlorination process. These compounds have proven to be valuable intermediates in substitution reactions for creating a diverse range of pyrimidine derivatives. thieme.de The reactivity of the chloromethyl group is central to these synthetic pathways, allowing for the systematic modification of the pyrimidine core.
Structure-Activity Relationship (SAR) Studies for Therapeutic Target Identification
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrimidine derivatives, SAR studies have been crucial in identifying key structural features necessary for therapeutic effects. nih.gov These studies involve systematically altering parts of the molecule and observing the resulting changes in biological activity.
Key findings from SAR studies on pyrimidine derivatives include:
Influence of Substituents: The type and position of substituents on the pyrimidine ring significantly impact biological activity. nih.gov For example, in a series of pyrimidine-4-carboxamides, both electron-donating (methyl, methoxy) and electron-withdrawing (chloro, CF3) substituents at the para position of a phenyl ring were found to reduce activity, indicating a sensitive substitution pattern. acs.org
Scaffold Optimality: Investigations into different nitrogen-containing heterocyclic scaffolds have shown that the pyrimidine core is often optimal for specific biological targets. For instance, replacing the pyrimidine ring with a pyridyl, another pyrimidyl regioisomer, or a triazine scaffold resulted in a significant decrease in potency for a particular target. acs.org
Role of Specific Atoms: SAR studies can pinpoint the importance of individual atoms within the scaffold. The removal of a specific nitrogen atom from the pyrimidine ring can lead to a tenfold drop in potency, suggesting its critical role in forming hydrogen bonds with the target protein. acs.org
These detailed analyses provide a roadmap for designing more potent and selective therapeutic agents.
Rational Design of Modified Pyrimidine Scaffolds for Drug Discovery
Rational drug design utilizes the understanding of a biological target's structure and mechanism to design and synthesize new drugs. pharmafeatures.comnih.gov This approach is heavily reliant on computational modeling and a deep understanding of SAR. For pyrimidine derivatives, rational design has been employed to create molecules with enhanced potency and selectivity. nih.gov
An example of rational drug design involves the development of ABCG2 inhibitors, which are important in overcoming multidrug resistance in cancer. nih.gov Docking studies of potent pyrimidine-based ABCG2 inhibitors revealed a potential second binding pocket. This led to the design and synthesis of a series of 6-substituted 4-anilino-2-phenylpyrimidines to explore this new binding interaction and potentially increase inhibitory activity. nih.gov While this particular modification led to increased toxicity, it demonstrates the iterative process of rational design where new structural information guides the synthesis of novel compounds. nih.gov
Biological Activity Profiles Linked to Chemical Structure
The diverse biological activities of pyrimidine derivatives are intrinsically linked to their chemical structures. Modifications to the pyrimidine core, often initiated from precursors like this compound, can lead to compounds with potent anticancer, anti-inflammatory, and antihypertensive properties.
Investigations into Anticancer and Cytotoxic Effects, including Apoptosis Induction
Pyrimidine derivatives are a well-established class of anticancer agents. encyclopedia.pubsciensage.info Their mechanism of action often involves interfering with cellular processes crucial for cancer cell growth and survival, such as inducing apoptosis (programmed cell death).
Research has shown that newly synthesized pyrimidine derivatives exhibit inhibitory activity against various cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer. encyclopedia.pubnih.gov For example, certain pyrimidine derivatives have demonstrated a statistically significant cytotoxic effect on THP-1 culture cells and A549 lung cancer cells. encyclopedia.pubnih.gov
The induction of apoptosis is a key mechanism for the anticancer effects of many chemotherapeutic drugs. nih.gov Studies on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have shown that these compounds can induce apoptosis in human breast cancer cell lines (MCF-7). nih.gov One derivative, 4-Chloro-5-(4-methoxyphenyl)-2-methyl-5H-benzo[h]chromeno[2,3-d]pyrimidine, demonstrated substantial activity against several cell lines and even caused total cell death in two specific melanoma cell lines. nih.gov The process of apoptosis induction by these compounds can be associated with the generation of reactive oxygen species (ROS). mdpi.com
Cytotoxic Effects of Pyrimidine Derivatives on Cancer Cell Lines
| Compound | Cell Line | Effect | Concentration | Reference |
| Compound 4 | THP-1 | Statistically significant cytotoxic effect | 5–20 µM | encyclopedia.pubnih.gov |
| Compound 6 | A549 | Statistically significant cytotoxic effect | 10–20 µM | encyclopedia.pubnih.gov |
| 4-Chloro-5-(4-methoxyphenyl)-2-methyl-5H-benzo[h]chromeno[2,3-d]pyrimidine | MDA-MB-435, MDA-MB-468 | Total cell death | Not specified | nih.gov |
| Pyrimidine derivative 2d | A549 | Strong cytotoxic effects | 50 µΜ | nih.gov |
Anti-inflammatory and Analgesic Properties
Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govresearchgate.netglobalresearchonline.netrsc.org Their anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins. nih.govrsc.org
Several pyrimidine analogues have been developed and evaluated for their anti-inflammatory activity. nih.gov For instance, some newly synthesized morpholinopyrimidine derivatives were found to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells at non-cytotoxic concentrations. rsc.org Furthermore, certain pyrimidine derivatives have shown high selectivity towards inhibiting COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs as it can reduce gastrointestinal side effects. mdpi.comnih.gov
In terms of analgesic properties, various pyrimidine derivatives have been synthesized and screened for their ability to reduce pain. researchgate.netglobalresearchonline.net Some compounds exhibited significant analgesic activity comparable to the standard drug Diclofenac sodium in preclinical models. researchgate.net
Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound/Derivative | Mechanism/Effect | Model/Assay | Reference |
| Morpholinopyrimidine derivatives (V4, V8) | Inhibit NO production | LPS-stimulated RAW 264.7 cells | rsc.org |
| Pyrimidine derivatives (L1, L2) | Selective COX-2 inhibition | In vitro TMPD oxidation assay | mdpi.comnih.gov |
| Substituted diphenylpyrimidin-2-amine (IIId) | Good anti-inflammatory activity | Compared to indomethacin | nih.gov |
| Alkylated pyrimidine derivatives | Significant anti-inflammatory activity | Carrageenan induced rat hind paw edema | proquest.com |
Potential as Antihypertensive Agents (e.g., alpha-2-imidazoline receptor agonists)
The pyrimidine scaffold has also been explored for its potential in developing antihypertensive agents. nih.gov One of the mechanisms of action for centrally acting antihypertensive drugs involves the activation of alpha-2-adrenoceptors and imidazoline (B1206853) receptors in the brainstem. nih.govnih.gov Clonidine, a well-known antihypertensive drug, acts on both these receptors. nih.govyoutube.com
While direct evidence linking this compound derivatives to alpha-2-imidazoline receptor agonism is not extensively documented in the provided context, the broader class of nitrogen-containing heterocyclic compounds, including those with imidazoline-like structures, has been a focus of research for antihypertensive effects. popline.org The structural similarities and the known antihypertensive potential of pyrimidine derivatives suggest that this is a viable area for future drug discovery efforts. nih.gov
Exploration of Antibacterial and Antiviral Activities
The pyrimidine nucleus is a constituent of many compounds investigated for their antimicrobial properties. While research may not always focus on this compound itself, derivatives synthesized from this or similar pyrimidine precursors have shown notable biological activity.
The pyrimidine scaffold is crucial in the development of agents that combat bacterial biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antibiotics. Studies on multisubstituted pyrimidines have demonstrated their ability to inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and to reduce the formation of biofilms. google.com Similarly, certain halogenated pyrimidine derivatives have shown significant inhibitory effects against biofilm formation in enterohemorrhagic Escherichia coli (EHEC) O157:H7, a major public health concern. nih.gov These compounds often work by interfering with factors essential for biofilm integrity, such as bacterial motility and the production of curli fibers, without necessarily killing the planktonic bacteria, which can be a strategy to reduce the pressure for developing resistance. nih.gov
In the realm of antiviral research, derivatives of 2-methylpyrimidine (B1581581) have demonstrated potent and specific activity. A notable study detailed the synthesis of a series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. These compounds were evaluated for their ability to inhibit the replication of the Tobacco Mosaic Virus (TMV). google.com Several compounds in the series exhibited curative effects comparable to the commercial antiviral agent Ningnanmycin. google.com One compound, in particular, showed superior efficacy, highlighting the potential of this chemical class in developing new antiviral agents. google.com The research underscores the value of the 4-amino-2-methylpyrimidine moiety as a core structure for generating molecules with significant antiviral capabilities. google.com
Table 1: Antiviral Activity of 2-Methylpyrimidine Derivatives Against Tobacco Mosaic Virus (TMV) This table presents the 50% effective concentration (EC50), which is the concentration of a drug that gives half-maximal response. A lower EC50 value indicates a more potent compound.
| Compound Reference | Curative Effect Against TMV (EC50 in µg/mL) |
| 8i | 246.48 |
| Ningnanmycin (Control) | 301.83 |
| 8f | 290.98 |
| 8h | 310.57 |
| 8k | 355.23 |
| 8n | 438.29 |
| 8q | 398.51 |
| 8w | 326.74 |
Data sourced from Wu et al., Bioorganic & Medicinal Chemistry Letters, 2015. google.com
Enzyme Inhibition Studies (e.g., kinases)
Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. The pyrimidine scaffold is a well-established core structure for designing potent and selective kinase inhibitors.
The versatility of the pyrimidine ring allows it to serve as a scaffold that mimics the purine (B94841) base of ATP, enabling it to bind competitively to the enzyme's active site. google.com Research programs have successfully utilized pyrimidine derivatives to develop inhibitors for various kinases. For instance, a series of novel pyrimidin-2-amine derivatives were designed and synthesized as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication that is overexpressed in many cancers. The lead compound from this series demonstrated high inhibitory activity at the nanomolar level and excellent anti-proliferative effects against breast cancer cells.
In other studies, flexible 4-methylbenzamide (B193301) linkers, which can be derived from precursors like 4-(chloromethyl)benzoic acid, have been used to connect substituted purines to create hybrid molecules. These compounds are designed to target kinases such as Abl and Aurora B, which are implicated in leukemia and various solid tumors, respectively. google.com The design of these molecules allows them to act as type 2 inhibitors, which bind to the inactive conformation of the kinase, often providing greater selectivity compared to type 1 inhibitors. google.com
Table 2: Activity of Pyrimidine-Based Kinase Inhibitors IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. A lower IC50 indicates greater potency.
| Inhibitor Class / Compound | Target Kinase | Reported Activity |
| Pyrimidin-2-amine Derivative (8h) | PLK4 | IC50 = 0.0067 µM |
| 4-Methylbenzamide Derivative (11) | Aurora B | IC50 = 0.17 µM |
| 4-Methylbenzamide Derivative (12) | Abl | IC50 = 0.81 µM |
Data sourced from MedChemComm, 2023, and Molecules, 2021. google.com
Role as Pharmaceutical Intermediates in Drug Discovery
The utility of this compound is most pronounced in its role as a reactive intermediate. The chloromethyl group (–CH₂Cl) is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows chemists to easily attach the 2-methylpyrimidine core to other molecular fragments, a crucial step in the multi-step synthesis of complex drug candidates.
A significant application of chloromethyl-pyrimidine intermediates is in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). google.com The CXCR4 receptor and its ligand, CXCL12, play a vital role in numerous physiological and pathological processes, including immune cell trafficking, HIV entry into T-cells, and the metastasis of cancer cells. Blocking this receptor is therefore a key therapeutic strategy for HIV, various cancers, and inflammatory diseases.
In the synthesis of novel CXCR4 antagonists, a chloromethyl pyrimidine can be used as a key building block. google.com For example, a research program aimed at discovering CXCR4 antagonists with improved drug-like properties described the synthesis of a series of compounds featuring a piperazine (B1678402) side chain. In their synthetic route, a chloromethyl pyrimidine hydrochloride was reacted with a piperazine derivative in the presence of a base. This substitution reaction attaches the pyrimidine ring to the core structure, leading to the final potent CXCR4 antagonist. This demonstrates the direct utility of the chloromethyl group in constructing the complex architecture required for effective receptor binding and inhibition. Patents also describe general methods for preparing libraries of potential drug candidates using 2-chloromethyl pyrimidine as a starting reagent to build substituted quinolones intended as CXCR4 antagonists. google.com
Analytical and Computational Approaches in the Study of 4 Chloromethyl 2 Methylpyrimidine Derivatives
Spectroscopic Characterization of Reaction Products and Intermediates
Spectroscopy is a cornerstone in the analysis of newly synthesized pyrimidine (B1678525) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely employed to provide a full picture of the molecular identity and purity of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.
For 4-(chloromethyl)-2-methylpyrimidine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The methyl protons (–CH₃) at position 2 would typically appear as a singlet in the upfield region. The protons of the chloromethyl group (–CH₂Cl) at position 4 would also produce a singlet, but further downfield due to the electron-withdrawing effect of the adjacent chlorine atom and the pyrimidine ring. The aromatic protons on the pyrimidine ring itself will have characteristic chemical shifts in the downfield region.
Similarly, the ¹³C NMR spectrum provides data for each unique carbon atom. The carbon of the methyl group (–CH₃) will be found at the high-field end of the spectrum, while the carbon of the chloromethyl group (–CH₂Cl) will be shifted downfield. The carbons within the pyrimidine ring will resonate at lower fields, with their exact positions influenced by the nitrogen atoms and the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar structural motifs.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrimidine Ring Proton (H-5) | ¹H | 7.2 - 7.5 | Doublet |
| Pyrimidine Ring Proton (H-6) | ¹H | 8.5 - 8.8 | Doublet |
| Chloromethyl Protons (-CH₂Cl) | ¹H | 4.6 - 4.9 | Singlet |
| Methyl Protons (-CH₃) | ¹H | 2.6 - 2.8 | Singlet |
| Pyrimidine Ring Carbon (C-2) | ¹³C | 165 - 168 | Singlet |
| Pyrimidine Ring Carbon (C-4) | ¹³C | 160 - 163 | Singlet |
| Pyrimidine Ring Carbon (C-5) | ¹³C | 120 - 123 | Singlet |
| Pyrimidine Ring Carbon (C-6) | ¹³C | 155 - 158 | Singlet |
| Chloromethyl Carbon (-CH₂Cl) | ¹³C | 45 - 50 | Singlet |
| Methyl Carbon (-CH₃) | ¹³C | 23 - 26 | Singlet |
Homonuclear and heteronuclear two-dimensional NMR techniques are often used for more complex derivatives to definitively assign proton and carbon signals and establish through-bond connectivities. nih.gov
Mass Spectrometry (MS, GC-MS) for Purity and Molecular Weight Determination
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for assessing the purity of a sample and identifying volatile components.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. This isotopic pattern is a clear indicator of the presence of a single chlorine atom in the molecule.
Electron Ionization (EI) is a common MS technique that causes fragmentation of the molecule. The resulting fragmentation pattern provides a structural fingerprint. For this compound, common fragmentation pathways would include the loss of a chlorine radical (•Cl) or a chloromethyl radical (•CH₂Cl).
Table 2: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | Structure | m/z (for ³⁵Cl) | Significance |
| [M]⁺ | [C₆H₇ClN₂]⁺ | 142.0 | Molecular Ion |
| [M+2]⁺ | [C₆H₇³⁷ClN₂]⁺ | 144.0 | Isotope Peak (confirms one Cl) |
| [M-Cl]⁺ | [C₆H₇N₂]⁺ | 107.1 | Loss of Chlorine radical |
| [M-CH₂Cl]⁺ | [C₅H₅N₂]⁺ | 93.1 | Loss of Chloromethyl radical |
These fragmentation patterns are crucial for confirming the identity of the target compound and distinguishing it from isomers or impurities. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound would display several characteristic absorption bands. The C-H stretching vibrations of the methyl group and the pyrimidine ring typically appear around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations within the aromatic pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. A key absorption band would be the C-Cl stretch from the chloromethyl group, which is typically found in the fingerprint region between 600 and 800 cm⁻¹. researchgate.net The presence and position of these bands help to confirm the successful synthesis of the desired structure. nih.gov
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Pyrimidine Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂Cl | 2850 - 3000 |
| C=N Stretch | Pyrimidine Ring | 1550 - 1600 |
| C=C Stretch | Pyrimidine Ring | 1400 - 1550 |
| C-Cl Stretch | -CH₂Cl | 600 - 800 |
Advanced Structural Elucidation Techniques
While spectroscopy provides essential data, other techniques can offer more definitive structural information, particularly in the solid state.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details that are unattainable by other methods. For derivatives of this compound that can be grown as single crystals, X-ray diffraction analysis can confirm the molecular structure with absolute certainty. This method is also invaluable for studying intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. While obtaining suitable crystals can be a challenge, the resulting structural data is unparalleled in its detail and accuracy. jchemrev.com
Computational Chemistry for Prediction and Elucidation
Computational chemistry has become an indispensable partner to experimental analysis in the study of pyrimidine derivatives. nih.govgsconlinepress.com Using methods like Density Functional Theory (DFT), researchers can model molecular structures and predict various properties before a compound is ever synthesized. researchgate.net
These computational approaches can:
Predict Geometries: Calculate the most stable three-dimensional structure of a molecule, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. jchemrev.com
Simulate Spectra: Predict NMR, IR, and other spectroscopic properties. This can aid in the interpretation of experimental spectra and help to assign complex signals.
Determine Electronic Properties: Calculate properties such as the distribution of electron density, dipole moment, and the energies of molecular orbitals (HOMO and LUMO). researchgate.net This information is crucial for understanding the reactivity and potential intermolecular interactions of the molecule.
By combining experimental data from spectroscopy and crystallography with the predictive power of computational chemistry, scientists can achieve a deep and comprehensive understanding of the structure and properties of this compound and its derivatives.
Density Functional Theory (DFT) for Electronic Structure, Reactivity Modeling, and Structural Confirmation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jchemrev.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate framework for predicting a wide range of molecular properties. nih.gov For derivatives of this compound, DFT is instrumental in elucidating their fundamental chemical nature.
Electronic Structure and Reactivity Modeling: A key application of DFT is the calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. nih.gov For instance, DFT calculations on various pyrimidine derivatives have been used to determine these values, providing insights into their electronic stability and behavior.
DFT also enables the calculation of global reactivity descriptors, which quantify the chemical reactivity and site selectivity of a molecule. These descriptors, including chemical potential (μ), hardness (η), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) mapping is a DFT-based tool that visualizes the charge distribution on a molecule's surface. nih.gov MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how a molecule will interact with other chemical species, including biological targets. nih.gov For example, in studies of pyrimidine derivatives, MEP analysis has successfully identified the most probable sites for electrophilic and nucleophilic attacks.
Structural Confirmation: DFT is also employed for geometry optimization, where the most stable three-dimensional conformation of a molecule is calculated. nih.gov This computational approach can predict structural parameters like bond lengths and bond angles. These theoretical values can then be compared with experimental data obtained from techniques like X-ray crystallography to confirm the molecular structure. Studies on pyrimidine derivatives have shown an excellent correlation between DFT-calculated geometries and those determined by X-ray analysis, validating the accuracy of the computational models. jchemrev.com
Table 1: Representative DFT-Calculated Parameters for a Pyrimidine Derivative This table presents a set of typical theoretical values for a substituted pyrimidine derivative, illustrating the type of data generated through DFT calculations.
Molecular Modeling and Docking for Ligand-Target Interactions in Drug Design
Molecular modeling, and specifically molecular docking, is a cornerstone of modern drug discovery. This computational technique predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor or target), such as a protein or enzyme. nih.gov For derivatives of this compound, molecular docking is crucial for identifying potential biological targets and understanding the molecular basis of their activity. This process allows for the rational design of new, more potent and selective drug candidates. rsc.org
The docking process involves placing a ligand into the binding site of a target protein and evaluating the interaction energy. The results are ranked using a scoring function, which estimates the binding affinity. A lower binding energy typically indicates a more stable and favorable interaction. rsc.org Analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. nih.govrsc.org
Derivatives of the pyrimidine scaffold have been extensively studied using molecular docking against a variety of biological targets. For example:
Anticancer Agents: Pyrimidine derivatives have been docked into the ATP-binding site of various kinases, which are often overactive in cancer cells. Studies have explored their interactions with targets like Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinases (CDKs). rsc.orgnih.gov Docking simulations have successfully identified key residues, such as Cys502 in FAK, that are crucial for binding. rsc.org
Antiviral Agents: In the search for treatments for COVID-19, pyrimidine-based compounds have been docked against the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), an enzyme essential for viral replication. nih.gov These studies have shown that pyrimidine derivatives can fit into the catalytic site and form critical hydrogen bonds with residues like His41 and Cys145. nih.gov
Antimicrobial Agents: The potential of pyrimidine derivatives as antimicrobial agents has been investigated by docking them against essential microbial enzymes. These in silico studies help predict the compounds' inhibitory effects and guide the synthesis of new derivatives with enhanced activity. nih.gov
These computational investigations provide a detailed picture of the ligand-target interactions, which is invaluable for structure-activity relationship (SAR) studies and for the optimization of lead compounds in drug development pipelines. nih.gov
Table 2: Representative Molecular Docking Results for Pyrimidine Derivatives Against Biological Targets This table summarizes typical findings from molecular docking studies, showing how different pyrimidine derivatives interact with various protein targets.
Table of Mentioned Compounds
Future Prospects and Emerging Research Avenues
Development of Novel and Efficient Synthetic Transformations for Chloromethyl Pyrimidines
The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of organic chemistry, with ongoing efforts to develop more efficient, sustainable, and versatile methods. growingscience.com For chloromethyl pyrimidines, research is moving beyond traditional chlorination reactions, which often require harsh reagents like phosphorus oxychloride or thionyl chloride. researchgate.netnih.gov
Modern synthetic strategies are focusing on innovative activation methods and reaction conditions. For instance, the use of microwave and ultrasound irradiation has emerged as a sustainable alternative, often leading to shorter reaction times, higher yields, and cleaner reaction profiles in the synthesis of fused pyrimidine derivatives. bldpharm.com Another novel approach involves a two-step, one-pot synthesis for 4-chloro-2-(trichloromethyl)pyrimidines, which starts from 2-(trichloromethyl)-1,3-diazabutadienes. This method provides a convenient route to densely functionalized pyrimidine building blocks that can be further modified. rsc.orgresearchgate.net
Furthermore, multicomponent reactions, such as the Biginelli reaction, which condenses an aryl aldehyde, urea, and ethyl acetoacetate (B1235776) in a single pot, are being explored for creating complex pyrimidine structures efficiently. nih.gov These innovative synthetic transformations are crucial for generating diverse libraries of chloromethyl pyrimidine derivatives for screening in various applications.
Table 1: Comparison of Synthetic Methods for Pyrimidine Derivatives
| Method | Starting Materials | Reagents | Conditions | Key Advantages |
| Traditional Chlorination | 2-methyl-4-hydroxypyrimidine | Phosphorus oxychloride, organic base | 25-100°C, 2-5 hours | Well-established |
| One-Pot Synthesis | 2-(trichloromethyl)-1,3-diazabutadienes | Acyl chlorides, triethylamine, POCl₃ | Sequential acylation/cyclization | Convenient, one-pot procedure |
| Microwave/Ultrasound | 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Various cyclizing agents | Microwave/ultrasound irradiation | Efficient, sustainable, high yield |
| Biginelli Reaction | Aryl aldehyde, urea, ethyl acetoacetate | Catalyst | One-pot condensation | High efficiency for dihydropyrimidines |
This table is generated based on data from multiple sources to illustrate different synthetic approaches. researchgate.netnih.govbldpharm.comrsc.org
Expansion of Applications in Chemical Biology and Advanced Materials Science
The unique electronic properties and the ability to undergo specific chemical modifications make chloromethyl pyrimidines attractive candidates for new roles in chemical biology and materials science.
In chemical biology, the alkylating nature of the chloromethyl group is being harnessed to design specific probes and modulators of biological processes. mdpi.com Pyrimidine derivatives can be attached to other molecules to investigate cellular pathways, such as apoptosis (programmed cell death). mdpi.com The pyrimidine core's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows for the fine-tuning of interactions with biological targets. nih.gov
The field of advanced materials science is a particularly exciting new frontier for pyrimidine derivatives. The electron-deficient nature of the pyrimidine ring makes these compounds suitable for use in organic electronics. alfa-chemistry.comresearchgate.net They are being investigated for applications in:
Organic Field-Effect Transistors (OFETs): The inclusion of a pyrimidine unit can enhance electron affinity and mobility, leading to more efficient transistors. alfa-chemistry.com
Organic Solar Cells (OPVs): Pyrimidine-containing systems can improve light absorption and intramolecular charge transfer, boosting the efficiency of solar cells. alfa-chemistry.com
Beyond electronics, pyrimidine derivatives are being used to construct novel functional materials. Researchers have synthesized a new family of high-performance, less sensitive energetic materials based on the pyrimidine backbone, demonstrating their potential in areas requiring stable, high-energy compounds. rsc.org Additionally, the photophysical properties of fused pyrimidine systems, like pyrazolo[1,5-a]pyrimidines, are being explored for the development of new fluorophores and solid-state materials. mdpi.com Another novel application lies in environmental science, where pyrimidine derivatives are being studied for their ability to adsorb heavy metal pollutants. novapublishers.com
Table 2: Performance of Pyrimidine-Based Energetic Compounds
| Compound | Heat of Formation (kJ mol⁻¹) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Decomposition Temp. (°C) |
| Compound 3 | >250 | >9380 | >32 | >170 |
| Compound 9 | >250 | >9380 | >32 | >170 |
| Compound 10 | >250 | >9380 | >32 | >170 |
This table highlights the high-performance characteristics of newly synthesized pyrimidine-based energetic materials. rsc.org
Innovative Approaches in Pyrimidine-Based Drug Design and Discovery for Unmet Medical Needs
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. alfa-chemistry.comnih.gov The search for novel therapeutics for unmet medical needs continues to drive innovative drug design centered around this versatile heterocycle.
Unmet medical needs exist across many therapeutic areas, including aggressive cancers, drug-resistant infections, and neurological disorders. alfa-chemistry.comcaymanchem.com Pyrimidine derivatives are at the forefront of research to tackle these challenges. For example, in oncology, new pyrimidine-based inhibitors are being designed to target specific mutations in non-small cell lung cancer that have become resistant to existing therapies. alfa-chemistry.com Similarly, novel 2,4-diarylaminopyrimidine derivatives have been developed as potent agents against thyroid cancer by inhibiting Focal Adhesion Kinase (FAK). wikipedia.org
In the realm of infectious diseases, there is an urgent need for new treatments for neglected tropical diseases like sleeping sickness and leishmaniasis, as current therapies suffer from toxicity and resistance. wikipedia.org Newly synthesized pyrimido[5,4-d]pyrimidine (B1612823) compounds have shown promising activity against the parasites responsible for these diseases. wikipedia.org The rise of drug-resistant fungal infections also represents a significant global health threat. Pyrimidine analogues, such as flucytosine, which interfere with nucleic acid synthesis, are part of the arsenal, and the development of new derivatives is a key strategy to combat resistance. nih.gov
A significant innovative approach involves pyrimidine depletion strategies. For instance, inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, are showing promise in treating acute myeloid leukemia (AML), a particularly deadly cancer. growingscience.comnih.gov This strategy not only has a direct anti-cancer effect but can also enhance the efficacy of immunotherapies. growingscience.com
The future of pyrimidine-based drug discovery lies in the rational design of molecules that target specific biological pathways implicated in disease, moving towards more personalized and effective treatments for conditions that currently have limited options. alfa-chemistry.com
Q & A
Q. What are the recommended synthetic routes for 4-(Chloromethyl)-2-methylpyrimidine, and how can purity be optimized?
Methodological Answer: The synthesis typically involves chlorination of a hydroxymethyl precursor using thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (3 hours). Key steps include:
- Reaction Conditions: Maintain stoichiometric control (1.1 eq SOCl₂) and ice-cooling during reagent addition to prevent exothermic side reactions.
- Purification: Recrystallization from petroleum ether/ethyl acetate (3:1 v/v) yields crystals with >95% purity. Monitor by TLC (Rf = 0.4 in hexane/EtOAc) .
- Quality Control: Validate purity via HPLC (C18 column, 70:30 H₂O/MeCN, λ = 254 nm) and melting point consistency (expected range: 75–78°C) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer: Critical precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure.
- Storage: Store at -20°C in amber glass under nitrogen to prevent hydrolysis or photodegradation.
- Waste Management: Neutralize liquid waste with 10% sodium bicarbonate before disposal through licensed hazardous waste contractors. Solid waste should be sealed in containers labeled "chlorinated organics" .
Advanced Research Questions
Q. How can computational chemistry methods resolve contradictory spectral data for this compound derivatives?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts NMR chemical shifts (δH/δC) and IR vibrational modes. For example:
- NMR Validation: Compare computed ¹³C NMR shifts (C-Cl: δ 45–50 ppm) with experimental data (RMSD <2 ppm).
- IR Analysis: Resolve overlapping C-Cl stretches (550–580 cm⁻¹) by matching computed frequencies to experimental FT-IR spectra.
- Dihedral Angle Effects: Structural optimization reveals that a dihedral angle >60° between the pyrimidine ring and chloromethyl group enhances stability .
Q. What structural features govern the biological activity of this compound analogs, and how can QSAR models guide optimization?
Methodological Answer: Key determinants include:
- Electronic Effects: Chloromethyl substitution at C4 increases electrophilicity (Hammett σ = +0.23), enhancing interactions with biological targets.
- Lipophilicity: LogP values between 1.8–2.5 optimize membrane permeability (measured via shake-flask method).
- QSAR Modeling: For antifungal activity (IC50), a multivariate model using 20 derivatives shows:
pIC50 = 0.72(±0.12) × LogP - 1.55(±0.28) × Dipole Moment + 5.21
(R² = 0.88, q² = 0.79). Introducing electron-withdrawing groups (e.g., -CF₃) at C5 improves potency .
Methodological Tables
Q. Table 1. Comparison of Chlorination Agents for Pyrimidine Methylation
| Agent | Yield (%) | Purity (%) | Reaction Time | Byproducts |
|---|---|---|---|---|
| SOCl₂ | 85 | 97 | 3h | HCl, SO₂ |
| PCl₅ | 78 | 92 | 6h | POCl₃ |
| (COCl)₂ | 91 | 95 | 2h | CO, HCl |
| Optimal conditions: SOCl₂ in CH₂Cl₂ at 25°C . |
Q. Table 2. Substituent Effects on Pyrimidine Reactivity
| Position | Substituent | Hammett σ | LogP Shift | Biological Activity (IC50 μM) |
|---|---|---|---|---|
| C2 | -CH₃ | -0.17 | +0.3 | 12.4 |
| C4 | -CH₂Cl | +0.23 | +0.9 | 5.8 |
| C5 | -CF₃ | +0.54 | +1.2 | 3.1 |
| Chloromethyl at C4 balances electronic and lipophilic properties for optimal activity . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
